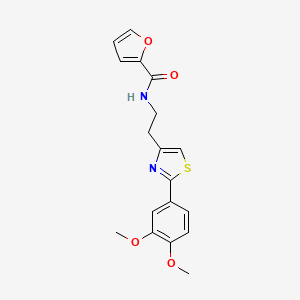

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a furan ring, a thiazole ring, and a dimethoxyphenyl group, making it a complex and potentially bioactive molecule.

Mechanism of Action

Target of Action

The primary targets of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of This compound It’s known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been reported to affect a variety of biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The physico-chemical properties of thiazole derivatives, such as their solubility in different solvents , may be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Coupling Reactions: The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially forming amines.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide

- 2-phenylthiazol-4-ethylamines

- 2-aminothiazole derivatives

Uniqueness

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and a dimethoxyphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Its complex structure, which includes a furan ring, a thiazole ring, and a dimethoxyphenyl group, suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide. The molecular formula is C18H20N2O4S, and it has a molecular weight of 364.43 g/mol. The compound exhibits moderate solubility in organic solvents and is sparingly soluble in water .

Thiazole derivatives, including this compound, are known to interact with various biological targets. The primary mechanisms include:

- Enzyme Inhibition : Thiazole derivatives can inhibit enzymes involved in cancer cell proliferation and survival. For instance, they may interact with Bcl-2 proteins, promoting apoptosis in cancer cells .

- Antimicrobial Activity : There is evidence suggesting that thiazole derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways .

- Antitumor Activity : Research indicates that the presence of specific substituents on the thiazole ring enhances cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl group can significantly impact the compound's efficacy .

Antitumor Effects

Several studies have investigated the antitumor effects of thiazole derivatives similar to this compound. For example:

- Cytotoxicity : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A-431), indicating significant cytotoxic potential .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been documented in multiple studies:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have shown MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Case Studies

- Antitumor Activity in MCF-7 Cells : A study evaluated the effects of thiazole derivatives on MCF-7 breast cancer cells, revealing that certain modifications led to enhanced apoptosis through upregulation of p53 and caspase pathways .

- Synergistic Effects with Antibiotics : In vitro studies have shown that some thiazole derivatives exhibit synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy against resistant strains .

Summary Table of Biological Activities

Properties

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-22-14-6-5-12(10-16(14)23-2)18-20-13(11-25-18)7-8-19-17(21)15-4-3-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXZDXUAKHMDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.